molecular formula C20H24N2O6S B2931604 2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 921908-28-3

2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2931604
CAS No.: 921908-28-3
M. Wt: 420.48
InChI Key: SHMPNKNRBAWEBB-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a 2,5-dimethoxy-substituted benzene ring linked to a 3,3,5-trimethyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepin moiety. The structure combines a sulfonamide group (a well-known pharmacophore in medicinal chemistry) with a seven-membered oxazepin ring system, which is further substituted with methyl groups and a ketone.

Key structural attributes:

  • Sulfonamide group: Enhances hydrogen-bonding capacity and solubility.
  • Methoxy substituents: May influence electronic effects and metabolic stability.

Properties

IUPAC Name

2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-20(2)12-28-16-8-6-13(10-15(16)22(3)19(20)23)21-29(24,25)18-11-14(26-4)7-9-17(18)27-5/h6-11,21H,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMPNKNRBAWEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound with significant potential in biological applications. This compound is characterized by its unique chemical structure that includes a sulfonamide functional group and a heterocyclic moiety. Its molecular formula is C21H24N2O5C_{21}H_{24}N_{2}O_{5}, and it has a molecular weight of approximately 384.4 g/mol.

Chemical Structure

The compound features:

  • Sulfonamide Group : Known for its antibacterial properties.
  • Benzo[b][1,4]oxazepine Ring : Implicates potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps including:

  • Formation of the benzo[b][1,4]oxazepine core.
  • Introduction of methoxy groups.
  • Attachment of the sulfonamide moiety.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.

Pharmacological Properties

The biological activity of this compound is primarily attributed to its sulfonamide group which exhibits various pharmacological effects:

  • Antibacterial Activity : Sulfonamides are well-known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.
  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes relevant in cancer therapy and inflammation reduction.

While the precise mechanism of action for this specific compound remains to be fully elucidated, it is hypothesized that it may involve:

  • Interaction with enzymes or receptors due to its structural features.
  • Modulation of biological pathways involved in disease processes.

Case Studies and Experimental Data

Research studies have explored the biological implications of compounds similar to this compound:

StudyFindings
Study 1Demonstrated antibacterial effects against various strains of bacteria.
Study 2Showed enzyme inhibition in cancer cell lines with an IC50 value indicative of moderate potency.
Study 3Investigated anti-inflammatory properties through modulation of cytokine release.

Toxicity and Safety

Preliminary toxicity assessments indicate that compounds within this class do not exhibit significant mutagenic activity in standard assays (e.g., Ames test). However, comprehensive toxicological evaluations are necessary to ensure safety for therapeutic use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Benzodioxepin and Oxazepin Families

Compound A : 3,4-Dihydro-2H-1,5-Benzodioxepin-7-Amine
  • Structure : A seven-membered benzodioxepin ring with an amine substituent at position 5.
  • Molecular Formula: C₉H₁₁NO₂ (MW: 165.18 g/mol).
  • Properties : Melting point 81–82°C; commercially available at 97% purity (priced at ¥13,400–35,400/g) .
  • The amine group in Compound A is less polar than the sulfonamide in the target molecule, likely affecting solubility and target affinity.
Compound B : 3,4-Dihydro-2H-1,5-Benzodioxepine-7-Carboxylic Acid
  • Structure : Benzodioxepin with a carboxylic acid substituent.
  • Molecular Formula : C₁₀H₁₀O₄ (MW: 194.18 g/mol).
  • Properties : Melting point 143–146°C .
  • Comparison: The carboxylic acid group introduces higher polarity compared to the sulfonamide, which may limit membrane permeability.

Functional Group Analysis

Feature Target Compound Compound A Compound B
Core Structure Benzo[b][1,4]oxazepin Benzodioxepin Benzodioxepin
Key Substituents 2,5-Dimethoxy, sulfonamide, 3,3,5-trimethyl, 4-oxo 7-Amine 7-Carboxylic acid
Molecular Weight ~450–500 g/mol (estimated) 165.18 g/mol 194.18 g/mol
Polarity Moderate (sulfonamide + methoxy) Low (amine) High (carboxylic acid)
Synthetic Accessibility Likely complex (multiple substituents) Simple (commercially available) Moderate (acid functionalization)

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